N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Description
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a 1,3,4-thiadiazole derivative featuring a 4-chlorobenzyl group at position 5 of the thiadiazole ring and a 1,3-dioxo-isoindole-substituted acetamide moiety at position 2. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The 1,3-dioxo-isoindole group, a phthalimide analog, is associated with nitric oxide (NO)-donor capabilities and anti-inflammatory effects, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-12-7-5-11(6-8-12)9-16-22-23-19(28-16)21-15(25)10-24-17(26)13-3-1-2-4-14(13)18(24)27/h1-8H,9-10H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMMXOQNGDEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the reaction of 4-chlorobenzylamine with carbon disulfide and hydrazine to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent.
Antimicrobial Activity
Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound enhances its ability to inhibit bacterial growth and could be explored for developing new antibiotics.
Anticancer Properties
Research has shown that compounds containing isoindole structures can exhibit anticancer activity. The dioxoisoindole moiety in this compound may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells or inhibiting tumor growth.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For instance, it could inhibit specific kinases or proteases involved in disease pathways. This property can be pivotal in drug design for treating various conditions such as cancer or inflammatory diseases.
Agricultural Applications
In addition to medicinal uses, N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may find applications in agricultural science.
Pesticidal Activity
Thiadiazole compounds are known for their pesticidal properties. This compound could be evaluated for its effectiveness against pests and pathogens affecting crops. Its application could lead to the development of novel agrochemicals that are less harmful to the environment compared to traditional pesticides.
Materials Science Applications
The unique chemical structure of this compound also opens avenues for applications in materials science.
Polymer Chemistry
The incorporation of thiadiazole and isoindole units into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This could lead to the development of advanced materials for use in electronics or coatings.
Photonic Applications
Due to its potential electronic properties, this compound may be investigated for applications in photonic devices. The ability to manipulate light at the molecular level can lead to advancements in optical communication technologies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities and applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by thiadiazole derivatives. |
| Study 2 | Anticancer Properties | Thiadiazole-based compounds showed promise in inducing apoptosis in various cancer cell lines. |
| Study 3 | Pesticidal Activity | Evaluated the efficacy of thiadiazole derivatives against agricultural pests; promising results noted. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and chlorobenzyl group are believed to play crucial roles in binding to biological targets, leading to the observed biological activities. Further research is needed to fully elucidate the exact mechanisms involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Key Structural Features of Compared Compounds
Observations :
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 4g) correlate with higher melting points (203–205°C) compared to electron-donating groups like furan (180–182°C for 4h) .
- The 4-chlorobenzylthio group in 3f reduces symmetry and increases flexibility, leading to a moderate melting point (198°C) .
Role of the 1,3-Dioxo-Isoindole Group: The target compound’s isoindole moiety is structurally analogous to NO-donor phthalimide derivatives, which exhibit anti-inflammatory and vasodilatory effects . This group may enhance solubility due to its planar aromatic structure.
Anticancer Activity :
- Compound 3f: Demonstrated activity against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines, with IC₅₀ values in the micromolar range.
- Benzothiazole-Linked Derivatives : Compounds with benzothiazole substituents (e.g., ) showed 100% effectiveness in anticonvulsant models, suggesting synergistic effects between thiadiazole and benzothiazole moieties .
Enzyme Inhibition :
- Tyrosine Kinase Inhibitors : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) derivatives () exhibited dual inhibition of abl/src kinases, critical in cancer signaling. The benzylthio group may facilitate hydrophobic interactions with kinase domains .
NO-Donor Potential:
- Compounds with 1,3-dioxo-isoindole groups () stimulated gamma globin synthesis and showed analgesic effects, suggesting the target compound may share similar mechanisms .
Biological Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, while providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 319.77 g/mol. The structure features a thiadiazole ring, known for its pharmacological significance. The presence of the chlorobenzyl group and the isoindole moiety contributes to its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains and fungi.
Research Findings
- In vitro Antibacterial Activity :
- Fungal Activity :
Table 1: Summary of Antimicrobial Activity
| Microbial Strain | Activity Type | MIC (μg/mL) | Comparison Drug |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 62.5 | Ampicillin |
| Escherichia coli | Antibacterial | 32.6 | Ampicillin |
| Candida albicans | Antifungal | Not specified | Fluconazole |
| Aspergillus niger | Antifungal | Not specified | Itraconazole |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- The thiadiazole moiety is believed to interfere with DNA synthesis and repair mechanisms within cancer cells.
- Research has shown that compounds containing the thiadiazole structure can induce reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells .
Anti-inflammatory Effects
Emerging studies suggest that this compound may possess anti-inflammatory properties.
Research Insights
- In animal models, it has been shown to reduce inflammation markers significantly.
- The mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy :
- Case Study on Cancer Cell Lines :
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and its intermediates?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves:
Reacting 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dioxane at 20–25°C .
Coupling the resulting intermediate with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid derivatives under reflux in dry acetone with anhydrous K₂CO₃ (3–5 hours) .
Purification is achieved via recrystallization from ethanol or ethanol-DMF mixtures.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, isoindole carbonyls at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching calculated mass) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹) .
Q. What initial biological screening assays are appropriate for evaluating its cytotoxic potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Screen against targets like EGFR or tubulin to predict binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by impurities or tautomerism?
- Methodological Answer :
- Employ 2D NMR (e.g., HSQC, HMBC) to differentiate tautomeric forms or regioisomers .
- Use HPLC-PDA to isolate impurities and analyze them via LC-MS .
- Optimize recrystallization solvents (e.g., DMF/water mixtures) to enhance purity .
Q. What strategies optimize reaction yields and purity during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to improve solubility .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 3 hours) while maintaining >85% yield .
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for intermediates prone to side reactions .
Q. How can molecular docking predictions be validated experimentally for this compound?
- Methodological Answer :
- Perform competitive binding assays (e.g., fluorescence displacement with tubulin) to compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values .
- Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) for target proteins .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Methodological Answer :
- Introduce polar substituents (e.g., hydroxyl or amino groups) on the chlorobenzyl ring .
- Formulate as a prodrug (e.g., ester derivatives) to improve aqueous solubility .
Q. What advanced techniques confirm the compound’s 3D structure and crystallinity?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration and packing motifs .
- Powder XRD : Assess crystallinity and polymorphic forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
